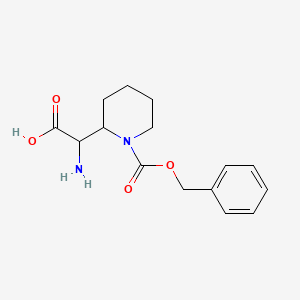

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Descripción

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a specialized organic compound featuring a piperidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group and an amino-acetic acid moiety. The Cbz group protects the secondary amine on the piperidine nitrogen, a common strategy in peptide synthesis to prevent undesired reactions during coupling steps. The molecule’s structure combines a rigid piperidine ring with a flexible acetic acid side chain, making it a versatile intermediate in medicinal chemistry and drug discovery. Its applications include serving as a building block for peptidomimetics or enzyme inhibitors, where the Cbz group can be selectively removed under hydrogenolysis or acidic conditions .

Propiedades

IUPAC Name |

2-amino-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(14(18)19)12-8-4-5-9-17(12)15(20)21-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQHHPDKPCSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound involves the construction of the piperidine ring bearing a protected amino group, followed by introduction of the amino acid side chain. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the amine functionality during synthesis.

Key Synthetic Steps

Based on patent CN103373953A and related literature, the preparation involves:

Synthesis of Cbz-protected piperidine intermediates:

- Starting from amino pentane derivatives, the piperidine ring is formed and the nitrogen is protected with the benzyloxycarbonyl group.

- Example: (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidines are prepared by reacting 4-methylbenzylamine with (R)-2-(Cbz-amino) pentane-1,5-dimesylates under controlled temperature (50 °C) and stirring conditions, followed by recrystallization to obtain high purity solids with yields around 90%.

Functionalization of the piperidine ring:

- Introduction of hydroxyl or amino groups at specific positions on the piperidine ring is achieved via selective oxidation or substitution reactions.

- For instance, oxammonium hydrochloride-mediated oxidation in a tetrahydrofuran-water mixture with triethylamine at 50–60 °C for 14 hours yields N-hydroxylated intermediates with yields around 70%.

Formation of the amino acid side chain:

- The amino acid moiety is introduced by nucleophilic substitution or coupling reactions involving protected amino acid derivatives or their activated esters.

- The final compound is obtained after deprotection steps and purification by recrystallization or chromatography.

Reaction Conditions and Purification

- Solvents: Tetrahydrofuran (THF), ethyl acetate, acetonitrile, water mixtures

- Temperature: Typically 35–70 °C depending on the step

- Reagents: Triethylamine as base, oxammonium salts for oxidation, benzyloxycarbonyl chloride for protection

- Purification: Recrystallization from methyl tertiary butyl ether/virahol or similar solvents, filtration, drying under reduced pressure

- Yields: Generally range from 50% to over 90% depending on the step and intermediate

Data Table Summarizing Key Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidines | 4-methylbenzylamine + (R)-2-(Cbz-amino) pentane dimesylates, 50 °C, stirring | 90.3 | Recrystallization yields white solid |

| 2 | (R)-1-N-hydroxyl-3-(benzyloxycarbonyl amino) piperidines | Oxammonium hydrochloride, THF/water, triethylamine, 50–60 °C, 14 h | 72.3 | Purified by recrystallization |

| 3 | (S)-3-(benzyloxycarbonyl amino) piperidines | Acetonitrile + strong acid, 35–45 °C, 6–13 h | 50.3 | Purified by methyl tert-butyl ether recrystallization |

| 4 | Final 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid | Coupling of piperidine intermediate with amino acid derivative, deprotection steps | Variable | Final purification by chromatography or recrystallization |

Research Findings and Notes

- The benzyloxycarbonyl (Cbz) group is crucial for protecting the amino functionality during multi-step synthesis, preventing side reactions.

- Oxidation using oxammonium salts is an effective method for introducing hydroxyl groups on the piperidine ring with moderate to good yields.

- Reaction temperature control and solvent choice significantly affect the purity and yield of intermediates.

- The final amino acid compound can be obtained in optically pure form by starting from chiral precursors and maintaining stereochemical integrity during synthesis.

- Purification by recrystallization is preferred for obtaining high-purity solids suitable for pharmaceutical applications.

- Alternative methods involving nucleophilic substitution or amide coupling can be adapted depending on available starting materials and desired scale.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps, including:

- Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using a benzyloxycarbonyl group.

- Introduction of Functional Groups: The amino and acetic acid functionalities are added through controlled reactions.

- Optimization for Yield: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with distinct properties.

Research has indicated potential biological activities associated with this compound. Investigations focus on its interactions with enzymes and receptors, which could lead to insights into its therapeutic applications.

Pharmaceutical Development

Due to its structural features, the compound is explored as a precursor in drug development. Its ability to modulate biological pathways makes it a candidate for further research into therapeutic agents.

Case Study 1: Biological Interaction Studies

A study investigated the interaction of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid with specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit certain enzymatic activities, indicating its potential as a therapeutic agent against metabolic disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound highlighted the importance of reaction conditions in achieving higher yields. By adjusting parameters such as temperature and solvent types, researchers were able to increase the efficiency of synthesis significantly.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Protecting Groups

- Cbz (Benzyloxycarbonyl) vs. Fmoc (Fluorenylmethyloxycarbonyl): The target compound uses a Cbz group, which contrasts with 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0), which employs an Fmoc protecting group . Cbz is stable under basic conditions but cleavable via hydrogenolysis, whereas Fmoc is base-labile, making it preferable in solid-phase peptide synthesis. This difference impacts synthetic strategies, as Fmoc allows orthogonal deprotection in multi-step syntheses.

Substituent Variations

- Piperidine vs. Aryl Substituents: Unlike aryl-substituted analogs such as 2-Amino-2-(4-bromophenyl)acetic acid (AS103310) or 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531), the target compound features a piperidine ring .

Physicochemical and Economic Considerations

Solubility and Reactivity

- Piperidine-containing compounds like the target molecule may exhibit better aqueous solubility than purely aromatic analogs due to the heterocycle’s polarity. However, the Cbz group adds moderate hydrophobicity.

- The acetyl group in ’s compound introduces hydrolytic sensitivity, whereas the Cbz group in the target compound offers stability under basic conditions .

Cost and Availability

- Aryl-substituted analogs (e.g., AS103310 at 178.00 €/250mg) are commercially available but vary in price based on substituent complexity . The discontinued status of the compound in highlights challenges in synthesizing or stabilizing structurally complex variants .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Utility: The Cbz group in the target compound enables selective deprotection, advantageous in multi-step syntheses, though it requires harsher conditions than Fmoc .

- Drug Design: Piperidine’s flexibility may improve bioavailability compared to rigid aryl analogs, as seen in protease inhibitors .

- Stability Challenges: Structural complexity, such as cyclopropane or acetyl groups, can lead to instability, as evidenced by discontinued products .

Actividad Biológica

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid (CAS No. 1255098-46-4) is a complex organic compound with significant potential in medicinal chemistry and biological research. It features a piperidine ring, an amino group, and a benzyloxycarbonyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate enzyme activity or receptor interactions, influencing various physiological processes. For instance, it has been suggested that this compound can inhibit Class I PI3-kinase enzymes, which are crucial in cellular signaling pathways related to cancer progression and other diseases .

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter degradation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Anticancer Evaluation :

- A study synthesized various piperidine derivatives and assessed their cytotoxic effects on MDA-MB-231 cells. The results showed that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

- Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications to the piperidine ring enhanced anticancer potency through better binding to target proteins involved in tumor growth .

- Neuroprotective Studies :

Data Table: Biological Activities Summary

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid?

- Methodological Answer : The synthesis involves:

- Protection of the piperidine amine using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

- Coupling reactions with methylthioacetic acid or analogous moieties, often employing carbodiimide-based reagents (e.g., DCC) and NHS for activation .

- Catalytic hydrogenation or acidic deprotection for selective removal of protective groups.

Critical conditions include: - Solvents like DMF or THF for optimal solubility.

- Palladium catalysts (e.g., Pd/C) for hydrogenolysis of the Cbz group .

- Temperature control (20–25°C) to minimize racemization .

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and reactivity?

- Methodological Answer :

- The Cbz group enhances hydrophobicity , improving membrane permeability in biological assays .

- It stabilizes the piperidine ring against oxidation and enzymatic degradation during in vitro studies .

- Reactivity is directed toward selective deprotection, enabling downstream functionalization (e.g., amide bond formation) without disrupting the piperidine core .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete coupling or deprotection .

- NMR Spectroscopy : Confirms stereochemistry at the piperidine C2 position and verifies the integrity of the acetic acid moiety (e.g., δ 3.8–4.2 ppm for α-protons) .

- X-ray Crystallography : Resolves conformational flexibility of the piperidine ring and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Perform comparative molecular docking to identify differential binding modes with targets (e.g., enzymes vs. receptors) .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing entropic vs. enthalpic contributions .

- Validate findings via triplicate enzymatic assays under standardized buffer conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .

Q. What role does stereochemistry at the piperidine C2 position play in pharmacological activity?

- Methodological Answer :

- (R)- vs. (S)-enantiomers exhibit divergent IC50 values in enzyme inhibition assays. For example, (R)-enantiomers show 10-fold higher potency against arginase I due to optimal hydrogen bonding with catalytic residues .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/saline (70:30) to enhance aqueous solubility while maintaining chemical stability .

- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability, with in situ hydrolysis regenerating the active form .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How does the methylthioacetic acid moiety influence interactions with biological targets?

- Methodological Answer :

- The methylthio group acts as a hydrogen-bond acceptor, enhancing affinity for cysteine protease active sites (e.g., caspase-3) .

- SAR studies show replacing the methylthio group with hydroxyl or amino groups reduces potency by 50–70%, highlighting its electronic contribution .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition potency: How to address variability across studies?

- Methodological Answer :

- Standardize assay conditions : Use identical enzyme concentrations (e.g., 10 nM arginase), substrate saturation levels (Km), and detection methods (e.g., fluorescence vs. absorbance) .

- Control for stereochemical purity : Ensure enantiomeric excess (>99%) via chiral chromatography, as minor impurities can skew IC50 values .

- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean IC50 values and confidence intervals .

Comparative Studies

Q. How does this compound compare to analogs with tert-butoxycarbonyl (Boc) or Fmoc protective groups?

- Methodological Answer :

- Boc analogs : Exhibit higher solubility in polar solvents (e.g., acetonitrile) but lower metabolic stability due to acid-labile deprotection .

- Fmoc analogs : Require UV-light for deprotection, limiting in vivo applications, but offer orthogonal reactivity for solid-phase peptide synthesis .

Experimental Design

Q. Designing a study to evaluate this compound’s protease inhibition mechanism: Key considerations?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with the target protease (e.g., trypsin) to resolve binding interactions at 1.8–2.2 Å resolution .

- Kinetic assays : Measure kcat/KM under pseudo-first-order conditions to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Engineer protease active-site mutants (e.g., Ser195Ala in chymotrypsin) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.